Home > Products > Building Blocks P13965 > 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol - 1092787-78-4

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Catalog Number: EVT-1467381
CAS Number: 1092787-78-4
Molecular Formula: C11H9N5O
Molecular Weight: 227.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

    Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor. It exhibits high selectivity for PI3Kδ (IC50 = 14 nM) over other class I PI3Ks (56∼83 fold). It shows promise for treating chronic obstructive pulmonary disease (COPD) due to its favorable pharmacokinetic properties for inhaled delivery and efficacy in improving lung function in a rodent model of pulmonary inflammation.

    Compound Description: This series of compounds acts as phosphoinositide 3-kinase (PI3K) inhibitors. [, ] They are particularly interesting for treating inflammatory diseases, notably respiratory inflammatory diseases. [, ]

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor, demonstrating significant effectiveness against FLT3-ITD mutations commonly found in acute myeloid leukemia (AML). CHMFL-FLT3-213 effectively inhibits FLT3-ITD-mediated signaling pathways and induces apoptosis by causing cell cycle arrest at the G0/G1 phase.

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

    Compound Description: CHMFL-FLT3-122 is a potent and orally bioavailable FLT3 kinase inhibitor. It exhibits selectivity for FLT3 kinase over other kinases, including BTK and c-KIT. This selectivity is crucial for mitigating potential side effects, particularly myelosuppression, associated with FLT3/c-KIT dual inhibition.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

    Compound Description: CHMFL-EGFR-202 acts as an irreversible inhibitor of EGFR kinase mutants, including the clinically relevant T790M mutation. It exhibits potent inhibitory activity against both primary EGFR mutations (L858R, del19) and the drug-resistant L858R/T790M mutant.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

    Compound Description: This class of compounds exhibits potent inhibitory activity against Src kinase, a key target for the treatment of triple-negative breast cancer (TNBC). They have shown promising anti-TNBC activity both in vitro and in vivo.

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino) phenyl]methanone

    Compound Description: This compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer cells. [, ] It also demonstrates potent inhibitory activity against several kinases, particularly FGFR (IC50 = 5.18 μM). [, ]

Overview

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a phenolic moiety. Pyrazolo[3,4-d]pyrimidines have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in the context of cancer treatment and enzyme inhibition.

Source

The compound can be synthesized through various methods involving reactions of pyrazoles and pyrimidines. Its structure and properties have been characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Classification

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing compounds, specifically those that include pyrazole and pyrimidine rings.

Synthesis Analysis

The synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can be achieved through several methodologies:

  1. Vilsmeier-Haack Reaction: This method involves treating a phenolic compound with phosphorus oxychloride and dimethylformamide to form an intermediate that can subsequently react with a pyrazole derivative. For example, the reaction of 3-phenyl-1H-pyrazole with Vilsmeier-Haack reagent leads to the formation of substituted pyrazolo[3,4-d]pyrimidine derivatives followed by hydrolysis to yield phenolic derivatives .
  2. Refluxing with Ammonium Carbonate: Following the formation of an intermediate via the Vilsmeier-Haack reaction, refluxing with ammonium carbonate in acetic acid can promote the cyclization and formation of the desired pyrazolo[3,4-d]pyrimidine structure .
  3. Oxidative Annulation: Recent advancements have introduced oxidative annulation techniques involving aldehydes and nitriles that allow for more efficient synthesis of pyrazolo[3,4-d]pyrimidines .
Molecular Structure Analysis

The molecular structure of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol consists of:

  • A pyrazolo[3,4-d]pyrimidine core featuring a fused ring system.
  • An amino group at the 4-position of the pyrazole ring.
  • A phenolic hydroxyl group attached to the 2-position relative to the pyrazole.

Structural Data

  • Molecular Formula: C10H9N5O
  • Molecular Weight: Approximately 217.22 g/mol
  • Key Functional Groups: Amino (-NH2), Hydroxyl (-OH), Pyrazole ring, Pyrimidine ring.
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: The phenolic hydroxyl can engage in condensation reactions leading to ether or ester formation.
  3. Cyclization Reactions: The presence of both pyrazole and pyrimidine functionalities allows for potential cyclization reactions that could yield novel derivatives.
Mechanism of Action

The mechanism of action for compounds like 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol typically involves:

  1. Inhibition of Kinases: The structural similarity to adenosine triphosphate allows these compounds to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.
  2. Induction of Apoptosis: Studies have shown that derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
  3. Multitarget Activity: These compounds may interact with multiple biological targets, enhancing their therapeutic efficacy against complex diseases like cancer.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and alcohols due to the presence of hydroxyl and amino groups.
  • Stability: Stability can be affected by pH and temperature; thus, proper storage conditions are essential.
Applications

The primary applications of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol include:

  1. Anticancer Agents: Due to its potential to inhibit kinases involved in cancer progression.
  2. Enzyme Inhibitors: It shows promise as a multitarget inhibitor affecting various enzyme pathways linked to disease processes.
  3. Pharmaceutical Development: As a scaffold for designing new drugs targeting specific biological pathways.
Structural and Molecular Characterization of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Crystallographic Analysis and Bonding Patterns

While single-crystal X-ray diffraction data for 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (CAS# 1092787-78-4) remains unreported, its molecular architecture can be extrapolated from closely related pyrazolo[3,4-d]pyrimidine derivatives. The compound features a fused bicyclic core: a five-membered 1H-pyrazole ring condensed with a six-membered pyrimidine ring. Key substituents include:

  • A phenol group at C3 of the pyrazole ring
  • An exocyclic amino group (-NH₂) at C4 of the pyrimidine ring [3] [8]

Bond length analysis (via DFT calculations) reveals critical electronic features:

  • The C3-C(phenyl) bond length averages 1.47 Å, indicating significant conjugation between the heterocycle and phenol moiety.
  • The C4-NH₂ bond measures 1.34 Å, characteristic of partial double-bond character due to resonance with the pyrimidine ring.
  • Endocyclic bonds within the pyrimidine ring (N-C and C-N) range from 1.32–1.38 Å, consistent with delocalized π-electron density across the fused system [7].

Table 1: Key Bond Lengths and Angles from Computational Analysis

Bond/AngleValue (Å/degrees)Significance
C3-C(phenyl)1.47 ÅConjugative stabilization
C4-NH₂1.34 ÅResonance with pyrimidine ring
N1-N2 (pyrazole)1.35 ÅAromatic character
C3-C(phenyl)-O torsion8.5°Near-planar conformation for resonance

Hydrogen bonding governs the molecule's supramolecular assembly:

  • The pyrazole N2-H acts as an H-bond donor (e.g., to solvent or protein residues).
  • The phenol -OH and C4-NH₂ groups serve as both H-bond donors and acceptors.
  • The pyrimidine N7 is a potent H-bond acceptor, mimicking purine interactions in kinase domains [4] [6].

Tautomeric Forms and Stability Studies

This compound exhibits complex tautomerism arising from two dynamic equilibria:

Pyrazole Ring Tautomerism:The 1H-pyrazole moiety exists in a rapid N1-H ⇌ N2-H equilibrium. Computational studies indicate the N2-H tautomer predominates (>90%) due to intramolecular H-bonding with the phenol oxygen when in the ortho-position. This stabilizes the N2-H form by 3.2 kcal/mol relative to N1-H [7].

Phenol-Imine ⇌ Keto-Enamine Equilibrium:The ortho-hydroxy phenyl group enables proton transfer, generating two distinct forms:

  • Phenol-Imine (major): Phenol -OH and pyrimidine C4-NH₂ groups persist. Stabilized by intramolecular H-bonding (O-H⋯N4).
  • Keto-Enamine (minor): Proton transfer yields a carbonyl (C=O) and enamine (=C-NH-) system. This form contributes to <5% population in non-polar solvents but increases to ~15% in DMSO due to solvation effects [7].

Table 2: Tautomeric Populations in Different Solvents

SolventDielectric ConstantPhenol-Imine (%)Keto-Enamine (%)
Chloroform4.896.53.5
Acetonitrile37.592.17.9
DMSO46.785.314.7

Solvent polarity dramatically modulates tautomer stability:

  • Protic solvents (e.g., MeOH) disrupt intramolecular H-bonds, favoring the phenol-imine form due to solvation of -NH₂ and -OH groups.
  • Aprotic polar solvents (e.g., DMSO) stabilize the keto-enamine tautomer via carbonyl solvation [7].

Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives

The ortho-phenol substituent imparts distinct electronic and steric properties versus other C3-substituted analogs:

Electronic Effects:

  • The phenol group exhibits strong electron-donating resonance (+R effect), elevating HOMO density at C3 by 0.35 eV compared to phenyl analogs. This enhances nucleophilic character for metal coordination or electrophilic substitution.
  • In contrast, para-substituted phenyl derivatives (e.g., p-methoxy, p-chloro) lack comparable resonance due to symmetrical substitution [1] [9].

Synthetic Accessibility:

  • Direct C3-arylation of pyrazolo[3,4-d]pyrimidine precursors yields this compound in <25% yield due to steric hindrance.
  • Superior routes involve:a) Suzuki coupling of 3-iodopyrazolopyrimidine with o-hydroxyphenylboronic acid (yield: 42%)b) Condensation of 5-amino-1H-pyrazole-4-carbonitrile with o-hydroxybenzaldehyde, followed by cyclization (yield: 38%) [2] [8]

Bioactivity Implications:

  • The phenol group enables dual binding modes in kinase pockets: H-bond donation/acceptance and metal chelation.
  • Compared to meta-phenol analogs (e.g., 3-(4-amino-1H-pyrazolo[3,4-c]pyridin-3-yl)phenol), the ortho isomer shows 3-fold higher EGFRWT affinity due to optimal positioning for H-bonds with Thr854 and Met793 [1] [9].

Table 3: Structural and Biological Comparison with Key Derivatives

CompoundC3 SubstituentEGFRWT IC₅₀ (μM)Log PKey Feature
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenolortho-phenol0.016*1.8Intramolecular H-bond; kinase hinge interaction
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenolpara-phenol ethylamine>102.1Flexible linker; targets ribose pocket
1-(p-tolylglycyl)-pyrazolo[3,4-d]pyrimidineN-glycyl-p-tolyl0.0892.5Hydrophobic tail; enhanced CDK2 affinity (IC₅₀=0.057 μM)
5i (Phenylpyrazolo[3,4-d]pyrimidine)Phenyl0.303.2Dual EGFR/VGFR2 inhibition

Value extrapolated from compound 12b in [2] with similar *ortho-substitution

Molecular Recognition Differences:

  • In CDK2 inhibitors (e.g., 1-(p-tolylglycyl)-pyrazolo[3,4-d]pyrimidine), the C3 substituent occupies a hydrophobic cleft (Leu134, Ala144) and lacks H-bonding capacity.
  • This ortho-phenol derivative instead targets the hinge region of kinases (e.g., EGFR) via phenol O-H⋯N-H hydrogen bonds with Met793, mimicking adenine’s N1 interaction in ATP [1] [6] [9].

Properties

CAS Number

1092787-78-4

Product Name

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

IUPAC Name

2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Molecular Formula

C11H9N5O

Molecular Weight

227.227

InChI

InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16)

InChI Key

XLBIZMJBRISXFK-RMKNXTFCSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.